Officinaruminane B

Natural Product Chemistry Phytochemical Analysis Reference Standard Validation

Standard diarylheptanoids like curcumin lack the fused bicyclic structure of Officinaruminane B, making them invalid proxies. This unique diarylheptane-monoterpene hybrid (LogP 8.7) enables specific research into: - SAR paradigms for non-canonical diarylheptanoid bioactivity - Membrane partitioning & lipophilic protein domain interactions - Chemotaxonomic authentication of Alpinia officinarum Immediate shipping, certified reference standard.

Molecular Formula C29H36O
Molecular Weight 400.6 g/mol
Cat. No. B12102062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOfficinaruminane B
Molecular FormulaC29H36O
Molecular Weight400.6 g/mol
Structural Identifiers
SMILESCC(=CCCC1=CCC(C(C1)CCC2=CC=CC=C2)C(=O)CCC3=CC=CC=C3)C
InChIInChI=1S/C29H36O/c1-23(2)10-9-15-26-17-20-28(29(30)21-18-25-13-7-4-8-14-25)27(22-26)19-16-24-11-5-3-6-12-24/h3-8,10-14,17,27-28H,9,15-16,18-22H2,1-2H3
InChIKeyNXIXBHMKUKUWCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Officinaruminane B Overview


Officinaruminane B (CAS 1246282-67-6) is a structurally characterized diarylheptane monoterpene natural product isolated from the rhizomes of Alpinia officinarum Hance (Zingiberaceae), a spice and traditional medicinal plant [1]. This compound belongs to the diarylheptanoid class, a group of plant secondary metabolites known for diverse bioactivities, but Officinaruminane B is specifically distinguished by its unique 'diarylheptane monoterpene' skeleton, featuring a monoterpene-derived moiety fused to a diarylheptane core [1]. Its molecular formula is C29H36O, with a molecular weight of 400.6 g/mol [2]. Officinaruminane B is primarily valued as a reference standard for phytochemical analysis and natural product research, with commercial availability supporting its use as a benchmark in analytical and isolation studies [2].

Structurally unique diarylheptane-monoterpene hybrid for novel SAR studies
High lipophilicity probe for membrane partitioning research
High-purity natural product standard for chemotaxonomic authentication

Officinaruminane B: Why Generic Substitution Fails


The structural classification of Officinaruminane B as a diarylheptane monoterpene sets it apart from other linear or cyclic diarylheptanoids commonly found in Alpinia species [1]. This unique core skeleton directly influences its chromatographic retention time, mass fragmentation pattern, and nuclear magnetic resonance (NMR) spectral characteristics [1]. Consequently, a generic diarylheptanoid standard, such as curcumin (a linear diarylheptanoid) or a simple dimeric analogue, would fail to serve as a valid reference for identifying or quantifying Officinaruminane B in complex plant extracts. Using an inappropriate standard would lead to inaccurate quantification, false-negative identifications, and irreproducible results in analytical chemistry, pharmacognosy, and bioactivity-guided fractionation workflows .

Attribute
Officinaruminane B
Typical Linear Diarylheptanoid
Scaffold
Fused diarylheptane-monoterpene hybrid
Linear 1,7-diphenylheptane backbone
Functional Groups
No phenolic -OH or enone
Often contains phenolic -OH, enone motifs
Lipophilicity
Highly lipophilic
Moderate to polar

Structural and physicochemical divergence means SAR, activity, and assay behavior may not transfer; direct substitution is not supported.

Officinaruminane B: Differentiation Evidence


Hybrid vs. Linear Diarylheptanoid Structure

Officinaruminane B is characterized by a diarylheptane core linked to a monoterpene unit, a structural feature that is absent in commonly used diarylheptanoid standards like curcumin (a linear 1,7-diarylheptanoid) [1]. This structural divergence leads to distinct physicochemical and spectral properties. For instance, the molecular weight of Officinaruminane B is 400.6 g/mol (C29H36O), compared to curcumin's 368.4 g/mol (C21H20O6), and its retention time in reverse-phase HPLC will differ significantly due to the non-polar monoterpene tail [1]. This specificity is critical for developing robust analytical methods for Alpinia officinarum authentication and quality control.

Structural Class
Class-level inference
Fused bicyclic core; lacks phenolic -OH vs Linear 1,7-diphenylheptane; often with -OH/enone
Scaffold-driven activity likely differs from linear class
Structure by NMR, MS
Natural Product Chemistry Phytochemical Analysis Reference Standard Validation

Missing Key Pharmacophores vs. Curcumin

Commercial batches of Officinaruminane B intended for research use are standardized to a high purity, typically ≥98% as determined by HPLC, with identity confirmed by NMR and MS [1]. This is a strict quality control benchmark compared to in-house isolated compounds or lower-purity crude extracts often used in preliminary studies. For instance, vendors like Biocrick guarantee the identity and purity of their Officinaruminane B product using these orthogonal analytical methods, ensuring consistency across different experimental batches [1].

Pharmacophore Presence
Class-level inference
Absent: no phenolic -OH or enone vs Curcumin: phenolic -OH and enone present
SAR extrapolation from curcumin not supported
SAR context from published models
Quality Control Reference Standard Procurement Method Reproducibility

Lipophilicity vs. Curcumin

Officinaruminane B exhibits a specific solubility profile: it is soluble in chlorinated solvents (chloroform, dichloromethane), ethyl acetate, DMSO, and acetone, but is insoluble in water [1]. This profile contrasts with that of curcumin, which is also soluble in DMSO and ethanol but has limited solubility in chlorinated solvents [2]. This difference directly impacts the choice of solvent for in vitro assays and sample preparation, where the use of DMSO or chlorinated solvents may be required to achieve the desired concentration range for bioactivity testing of Officinaruminane B [1].

Lipophilicity (LogP)
Cross-study comparable
8.7 vs ~3.0 (Curcumin)
Over 100,000-fold higher partition coefficient; supports distinct membrane partitioning
In silico calc.; curcumin LogP from literature
Drug Discovery Formulation Science Bioactivity Assays

Purity Benchmarking vs. Standard Research Grade

The structure of Officinaruminane B was unambiguously established using a combination of 1H NMR, 13C NMR, HMQC, and HMBC experiments [1]. This complete spectroscopic dataset serves as a definitive fingerprint for the compound. In contrast, many newly reported diarylheptanoid analogues from Alpinia species are often characterized by limited NMR data or are only partially assigned. The availability of a comprehensive, peer-reviewed spectroscopic dataset for Officinaruminane B provides a clear advantage for researchers aiming to confirm the identity of isolated compounds via dereplication, eliminating the need for time-consuming de novo structure elucidation [1].

Purity Benchmark
Supporting evidence
≥98-99% vs Typ. ≥95%
≥3% higher purity supports reproducible assay data
Vendor specifications
Natural Products Dereplication NMR Spectroscopy Metabolomics

Officinaruminane B: Key Research Applications


Novel SAR in Diarylheptanoids

Officinaruminane B serves as a species-specific chemical marker for Alpinia officinarum due to its unique diarylheptane monoterpene skeleton [1]. It is ideally suited as an analytical standard in HPLC-DAD/MS or GC-MS methods for the authentication of galangal rhizome powder and extracts, distinguishing it from adulterants or closely related Alpinia species. Its well-characterized UV, MS, and NMR spectra provide unambiguous identification points, ensuring regulatory compliance and batch-to-batch consistency in the herbal product industry [1][2].

Alpinia officinarum Authentication Marker

The fully assigned 1D and 2D NMR dataset for Officinaruminane B [1] positions it as a valuable benchmark in metabolomics and natural product chemistry. Researchers can use its spectral fingerprints to rapidly identify this compound in complex mixtures from Alpinia species or other Zingiberaceae plants via LC-NMR or database matching, bypassing laborious isolation and de novo structure determination. This accelerates the discovery of new bioactive molecules and facilitates the mapping of chemotaxonomic relationships within the genus [1].

Lipophilicity-Driven Biological Interactions

The distinct solubility profile of Officinaruminane B—soluble in DMSO and chlorinated solvents but not in water—makes it a useful compound for studying solvent effects on bioactivity or for developing extraction and purification protocols that exploit differential solubility [1]. It can be employed as a model compound to validate that the chosen solvent system does not interfere with enzyme or cell-based assays, ensuring that observed activities are attributable to the compound and not to solvent artifacts [1].

Application
Selection Property
Validation Focus
Novel SAR dissection
Non-canonical hybrid scaffold
Structure-dependent bioactivity mapping
Botanical authentication marker
Species-specific secondary metabolite
Chromatographic identity in A. officinarum
Membrane partitioning probe
High lipophilicity
Intracellular localization pattern
Metabolomics dereplication standard
Unique hybrid mass spectrum
LC-MS signature matching

Technical Documentation Hub

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32 linked technical documents
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